molecular formula C8H12N2O2 B1334512 ethyl (5-methyl-1H-pyrazol-1-yl)acetate CAS No. 934172-62-0

ethyl (5-methyl-1H-pyrazol-1-yl)acetate

Cat. No. B1334512
M. Wt: 168.19 g/mol
InChI Key: XXVYOOLZCVTNRZ-UHFFFAOYSA-N
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Description

Ethyl (5-methyl-1H-pyrazol-1-yl)acetate is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms and have been extensively studied due to their diverse biological activities and applications in various fields of chemistry. The compound is structurally related to various pyrazole derivatives synthesized and characterized in the provided studies, which include substituted pyrazoles and their esters .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One effective route is the 3+2 annulation method, which involves the cyclocondensation reaction of (E)-ethyl 2-benzylidene-3-oxobutanoate with phenylhydrazine hydrochloride to produce substituted pyrazoles . Another approach is the one-pot synthesis using 1,3-dipolar cycloaddition of ethyl diazoacetate with α-methylene carbonyl compounds, which provides pyrazoles with excellent regioselectivity and good yields . Additionally, the reaction of ethyl acetoacetate with different reagents can yield various pyrazole derivatives, as demonstrated in the synthesis of isomeric pyrazolopyridones and polyfunctionally substituted pyran, pyridine, and pyridazine derivatives .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single crystal X-ray diffraction studies . These studies provide detailed information about the 3D molecular structure, including the presence of intermolecular hydrogen bonds and π-π stacking interactions that stabilize the crystal structure . Density functional theory (DFT) calculations are also employed to compare the optimized theoretical structure parameters with the experimental X-ray structures .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions to form new compounds. For instance, ethyl 3-amino-1H-pyrazole-4-carboxylate can react with acetic anhydride to yield acetylated products, with the acetylation occurring mainly on nitrogen atoms in the ring . The reactivity of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates towards active methylene reagents has been studied to give different heterocyclic derivatives . Moreover, methyl (5-oxopyrazol-3-yl)acetate can be used as a building block for constructing pyrazolo[4,3-c]pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as their antioxidant susceptibilities, can be evaluated using in vitro methods like DPPH and hydroxyl radical scavenging methods . The solubility of these compounds in various solvents and their crystallization behavior are also important aspects of their physical properties . Theoretical studies, including frontier molecular orbitals, theoretical UV-Vis, and IR stretching vibrations, contribute to the understanding of the electronic structure-property relationships of these molecules .

Scientific Research Applications

Synthesis of Antimicrobial Agents

Ethyl (5-methyl-1H-pyrazol-1-yl)acetate has been utilized in the synthesis of various antimicrobial agents. For instance, it was used in the synthesis of new ethanone derivatives, which demonstrated significant antibacterial activity against common pathogenic bacteria including Gram-positive and Gram-negative bacteria (Asif, Alghamdi, Alshehri, & Kamal, 2021).

Structural and Spectroscopic Analysis

This compound has also been a focus in studies involving structural and spectroscopic analysis. Research has been conducted on its synthesis and characterization, including single crystal X-ray diffraction and DFT studies, which provide valuable insights into its molecular structure and properties (Viveka et al., 2016).

Anticancer Properties

Ethyl (5-methyl-1H-pyrazol-1-yl)acetate derivatives have been synthesized and evaluated for their anticancer properties. For example, certain derivatives were found to exhibit superior antiproliferative activity compared to known anticancer agents in in vitro studies, highlighting the potential of this compound in cancer research (Jose, 2017).

Antioxidant Properties

In addition to its antimicrobial and anticancer applications, ethyl (5-methyl-1H-pyrazol-1-yl)acetate derivatives have been evaluated for their antioxidant properties. Studies have included structural analysis and in vitro evaluations of antioxidant capabilities, providing insights into the potential therapeutic uses of these compounds (Naveen et al., 2021).

Heterocyclic Synthesis

This compound is also significant in the field of heterocyclic chemistry. It has been used in the synthesis of various heterocyclic compounds, such as thiadiazoles, demonstrating its versatility and importance in the synthesis of complex organic molecules (Vysokova et al., 2017).

Future Directions

Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals because the pyrazole structure enables multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures . They exhibit various biological activities, high selectivities, and low toxicities, and have received attention for the development of new pesticides in recent years . Therefore, the study of ethyl (5-methyl-1H-pyrazol-1-yl)acetate and similar compounds could be a promising direction for future research.

properties

IUPAC Name

ethyl 2-(5-methylpyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-12-8(11)6-10-7(2)4-5-9-10/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVYOOLZCVTNRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CC=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90398706
Record name (5-Methyl-pyrazol-1-yl)-acetic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(5-methyl-1h-pyrazol-1-yl)acetate

CAS RN

934172-62-0
Record name (5-Methyl-pyrazol-1-yl)-acetic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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